Cyclotriveratrylene

Overview

Description

Synthesis Analysis

The synthesis of CTV has evolved to include methods for introducing functional groups that extend its application scope. Techniques include standard and solventless reaction methodologies to synthesize CTV derivatives with ethyl, propyl, allyl, or propargyl groups. These methods have enabled the creation of analogues showing intra-cavity host-guest binding or self-stacking motifs, showcasing the versatility of CTV in structural chemistry (Ahmad & Hardie, 2006).

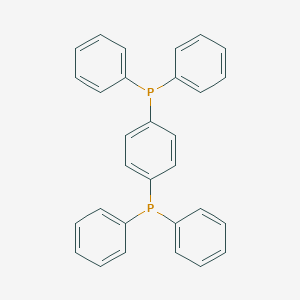

Molecular Structure Analysis

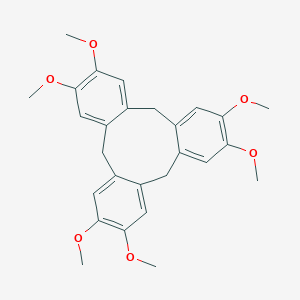

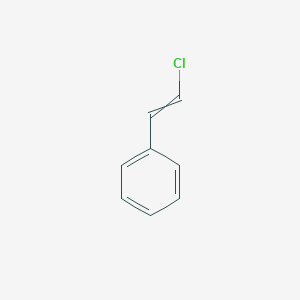

CTV is characterized by its rigid bowl-shaped conformation, which has been utilized as a 3-connecting crystal engineering tecton. This unique structure allows for the formation of network structures with unusual topology, including highly complex 3-D networks where CTV molecules pack in a tetrameric back-to-back fashion, highlighting the structural adaptability and utility of CTV in forming diverse and complex molecular architectures (Hardie, Ahmad, & Sumby, 2005).

Chemical Reactions and Properties

CTV serves as a foundation for creating various derivatives through chemical modifications, which introduce new functionalities and expand its chemical properties. For example, the incorporation of sugar moieties into CTV derivatives has led to the development of water-soluble compounds with unique photoluminescence properties, demonstrating the compound's versatile chemical reactivity and potential in creating functional materials (Yang et al., 2012).

Physical Properties Analysis

The physical properties of CTV derivatives, such as solubility and photoluminescence, can be significantly altered through functionalization. For instance, sugar-functionalized CTV derivatives exhibit distinct photoluminescence, which is attributed to the enhanced planar conformation of the cyclotriveratrylene ring, demonstrating how modifications can influence the physical characteristics of CTV-based compounds and their potential applications in sensing and material science (Yang et al., 2012).

Chemical Properties Analysis

The chemical properties of CTV and its derivatives are closely linked to their molecular structure, enabling a wide range of applications in host-guest chemistry, supramolecular assemblies, and coordination chemistry. The ability of CTV to form complex network structures and act as a host molecule for various guests showcases its potential in the development of new materials and technologies (Hardie, Ahmad, & Sumby, 2005).

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Systems

Cyclotriveratrylene has been widely recognized for its role in supramolecular chemistry, particularly in forming host-guest complexes. Its rigid, bowl-shaped structure makes it an ideal host molecule for a variety of guests, enabling the construction of complex molecular assemblies. Research demonstrates its utility in creating enantiopure water-soluble containers when coupled with sucrose molecules, highlighting its potential in chiral separations and the development of supramolecular containers (Szyszka et al., 2019). Furthermore, CTV derivatives have shown remarkable capabilities in recognizing and binding specific molecules in water, exemplified by a fluorescent CTV compound designed for acetylcholine recognition, showcasing its potential in biosensing applications (Dumartin et al., 2009).

Metallo-Supramolecular Chemistry

CTV's role extends into metallo-supramolecular chemistry, where it acts as a building block for constructing coordination cages and networks. These structures exhibit intriguing properties, such as the ability to form coordination polymers with unique geometries and topologies. For instance, network structures utilizing CTV as a ligand have resulted in unusual 3D hydrogen-bonded networks, and coordination polymers featuring CTV have displayed distinctive structural types, demonstrating its versatility in designing novel materials (Ahmad & Hardie, 2002).

Self-Assembled Materials

The self-assembly capabilities of CTV have led to the development of various self-organized materials, including gels, liquid crystals, and dendritic systems. These materials are of significant interest for applications in material science, nanotechnology, and drug delivery systems. The creation of self-assembled cages with CTV-type host molecules has been particularly noteworthy, providing a foundation for the development of nanoscale cage-like assemblies through metal-ligand interactions or hydrogen bonding, which can be utilized in encapsulation and delivery of therapeutic agents (Hardie, 2011).

Sensing and Separations

CTV-based compounds have been explored for their potential in sensing applications and separations. The unique structural features of CTV enable the design of sensors capable of detecting specific substances with high selectivity and sensitivity. For instance, research into sugar-functionalized water-soluble CTV derivatives has uncovered their distinct photoluminescence properties and interactions with fullerenes, suggesting applications in molecular recognition and sensing (Yang et al., 2012).

Mechanism of Action

Cyclotriveratrylene is an organic compound with the formula ([C_6H_2(OCH_3)_2CH_2]_3). It exists as a white solid that readily dissolves in organic solvents. This macrocycle plays a crucial role in host–guest chemistry as a molecular host .

Target of Action

CTV primarily interacts with various guest molecules due to its unique bowl-shaped conformation The ether groups are positioned at the upper rim, resembling a crown ether. Its host–guest properties are akin to those of calixarenes .

Mode of Action

CTV’s interaction with guest molecules occurs through non-covalent forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions lead to encapsulation, solubilization, and immobilization of guest species. Notably, CTV derivatives have been employed in separating mixtures of fullerenes, demonstrating their efficacy in host–guest systems .

Pharmacokinetics

CTV’s pharmacokinetic properties include:

Result of Action

CTV’s action leads to:

Safety and Hazards

Future Directions

New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry . These areas present potential future directions for the application and study of CTV.

properties

IUPAC Name |

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHEDVCXXVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297912 | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1180-60-5 | |

| Record name | Cyclotriveratrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotriveratrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotriveratrylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotriveratrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOTRIVERATRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)